Cas no 780756-54-9 (4-(pyrrolidin-1-ylmethyl)piperidine;dihydrochloride)
4-(pyrrolidin-1-ylmethyl)piperidine;dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride
- 4-(1-Pyrrolidinylmethyl)piperidine dihydrochloride
- LogP
- piperidine, 4-(1-pyrrolidinylmethyl)-, hydrochloride (1:2)
- 4-(pyrrolidin-1-ylmethyl)piperidine;dihydrochloride
- 4-pyrrolidin-1-ylmethyl-piperidine, dihydrochloride salt
- BS-36186
- 4-(1-pyrrolidinylmethyl)piperidine
- C78462
- SCHEMBL3551950
- 4-[(pyrrolidin-1-yl)methyl]piperidine dihydrochloride
- NOSKZLBNQLEUKE-UHFFFAOYSA-N
- 780756-54-9
- MFCD12407023
- DTXSID30631048
- CS-0208026
- 4-[(Pyrrolidin-1-yl)methyl]piperidine--hydrogen chloride (1/2)
- AKOS015844915
- EN300-1704721
- 4-(Pyrrolidin-1-ylmethyl)piperidinedihydrochloride
- FT-0681400
- SB43492
- A865097
- 4-(1-PYRROLIDINYLMETHYL)-PIPERIDINE 2HCL
- DB-117411
-
- MDL: MFCD12407023
- Inchi: 1S/C10H20N2.2ClH/c1-2-8-12(7-1)9-10-3-5-11-6-4-10;;/h10-11H,1-9H2;2*1H
- InChI Key: NOSKZLBNQLEUKE-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1(CCCC1)CC1CCNCC1
Computed Properties
- Exact Mass: 240.1160041g/mol
- Monoisotopic Mass: 240.1160041g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 124
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.3Ų
4-(pyrrolidin-1-ylmethyl)piperidine;dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM180617-1g |
4-(1-Pyrrolidinylmethyl)piperidine dihydrochloride |
780756-54-9 | 95% | 1g |
$430 | 2021-08-05 | |
| Chemenu | CM180617-1g |
4-(1-Pyrrolidinylmethyl)piperidine dihydrochloride |
780756-54-9 | 95% | 1g |
$310 | 2024-07-23 | |
| abcr | AB293865-250 mg |
4-(1-Pyrrolidinylmethyl)piperidine dihydrochloride, 95%; . |
780756-54-9 | 95% | 250mg |
€193.50 | 2023-04-26 | |
| abcr | AB293865-1 g |
4-(1-Pyrrolidinylmethyl)piperidine dihydrochloride, 95%; . |
780756-54-9 | 95% | 1g |
€289.80 | 2023-04-26 | |
| abcr | AB293865-5 g |
4-(1-Pyrrolidinylmethyl)piperidine dihydrochloride, 95%; . |
780756-54-9 | 95% | 5g |
€785.00 | 2022-06-11 | |
| Fluorochem | 215137-250mg |
4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride |
780756-54-9 | 95% | 250mg |
£152.00 | 2022-02-28 | |
| Fluorochem | 215137-1g |
4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride |
780756-54-9 | 95% | 1g |
£294.00 | 2022-02-28 | |
| Fluorochem | 215137-5g |
4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride |
780756-54-9 | 95% | 5g |
£994.00 | 2022-02-28 | |
| Fluorochem | 215137-10g |
4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride |
780756-54-9 | 95% | 10g |
£1837.00 | 2022-02-28 | |
| Alichem | A109007740-1g |
4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride |
780756-54-9 | 95% | 1g |
$398.04 | 2023-09-01 |
4-(pyrrolidin-1-ylmethyl)piperidine;dihydrochloride Suppliers
4-(pyrrolidin-1-ylmethyl)piperidine;dihydrochloride Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 4-(pyrrolidin-1-ylmethyl)piperidine;dihydrochloride
Introduction to 4-(pyrrolidin-1-ylmethyl)piperidine;Dihydrochloride (CAS No: 780756-54-9)
4-(pyrrolidin-1-ylmethyl)piperidine;Dihydrochloride, identified by the CAS number 780756-54-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a pyrrolidin-1-ylmethyl substituent attached to a piperidine backbone, contribute to its unique chemical and pharmacological properties.
The dihydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for various pharmaceutical formulations and experimental applications. In recent years, there has been growing interest in exploring the pharmacological potential of piperidine derivatives due to their ability to modulate multiple biological targets. The compound 4-(pyrrolidin-1-ylmethyl)piperidine;Dihydrochloride has been studied for its potential role in central nervous system (CNS) disorders, including depression, anxiety, and neurodegenerative diseases. Its molecular structure suggests that it may interact with neurotransmitter receptors and enzymes, thereby influencing neural signaling pathways.
Recent advancements in medicinal chemistry have highlighted the importance of optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The synthesis and characterization of 4-(pyrrolidin-1-ylmethyl)piperidine;Dihydrochloride have been refined through modern synthetic techniques, ensuring high purity and yield. These improvements have enabled researchers to conduct more comprehensive studies on its biological activity. For instance, preclinical studies have demonstrated that this compound exhibits potent binding affinity for certain serotonin receptors, which is a key target in the treatment of mood disorders.
The pharmacological evaluation of 4-(pyrrolidin-1-ylmethyl)piperidine;Dihydrochloride has also revealed its potential as an antipsychotic agent. Its ability to modulate dopamine receptor activity makes it a promising candidate for addressing symptoms associated with schizophrenia and other psychotic disorders. Furthermore, the compound's structural similarity to known antipsychotic drugs suggests that it may possess comparable therapeutic effects with improved tolerability or efficacy.
In addition to its CNS-related applications, 4-(pyrrolidin-1-ylmethyl)piperidine;Dihydrochloride has shown promise in other therapeutic areas. For example, it has been investigated for its potential anti-inflammatory properties, which could be beneficial in managing chronic inflammatory conditions such as rheumatoid arthritis. The compound's ability to inhibit certain inflammatory cytokines and enzymes has been observed in vitro, indicating its potential as a novel therapeutic agent.
The synthesis of 4-(pyrrolidin-1-ylmethyl)piperidine;Dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques not only enhance the efficiency of the synthesis but also minimize unwanted byproducts, ensuring that the final product meets stringent pharmaceutical standards.
The analytical characterization of this compound has been conducted using state-of-the-art spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These analyses have confirmed the structural integrity and purity of 4-(pyrrolidin-1-ylmethyl)piperidine;Dihydrochloride, providing essential data for further pharmacological studies. Additionally, computational modeling has been utilized to predict the binding interactions between this compound and biological targets, offering valuable insights into its mechanism of action.
In conclusion, 4-(pyrrolidin-1-ylmethyl)piperidine;Dihydrochloride (CAS No: 780756-54-9) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable candidate for developing new therapies for various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.
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